molecular formula C23H29N3O5 B2942460 N1-(4-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941932-75-8

N1-(4-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Numéro de catalogue: B2942460
Numéro CAS: 941932-75-8
Poids moléculaire: 427.501
Clé InChI: HNDAHJSTJDNEND-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(4-Methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by its bifunctional substituents:

  • N2-substituent: A complex group featuring a 3-methoxyphenyl ring, a morpholinoethyl chain, and a tertiary amine, which may enhance solubility and modulate receptor affinity.

While direct evidence for this compound’s synthesis or applications is absent in the provided data, its structural analogs (e.g., oxalamides with methoxybenzyl or phenethyl groups) have been explored as antiviral agents, enzyme inhibitors, and flavor enhancers .

Propriétés

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-29-19-8-6-17(7-9-19)15-24-22(27)23(28)25-16-21(26-10-12-31-13-11-26)18-4-3-5-20(14-18)30-2/h3-9,14,21H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDAHJSTJDNEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N1-(4-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an oxalamide linkage along with methoxybenzyl and morpholinoethyl substituents. Its structural formula is represented as follows:

N1 4 methoxybenzyl N2 2 3 methoxyphenyl 2 morpholinoethyl oxalamide\text{N1 4 methoxybenzyl N2 2 3 methoxyphenyl 2 morpholinoethyl oxalamide}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail these activities.

Anticancer Activity

Recent studies have shown that N1-(4-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide has promising anticancer properties. The mechanisms by which it exerts these effects include:

  • Inhibition of Cell Proliferation : The compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

Case Studies

  • Study on Breast Cancer Cells : In vitro studies revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% inhibition at 50 µM concentration) within 48 hours. Mechanistic studies indicated that this effect was associated with increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins .
  • Colon Cancer Model : In animal models, administration of the compound led to a marked decrease in tumor size and weight, with histological analyses showing reduced mitotic activity in treated tumors compared to controls .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness can be attributed to:

  • Disruption of Cell Membranes : The presence of the oxalamide group enhances membrane permeability, leading to cell lysis.
  • Inhibition of Enzymatic Activity : It targets specific enzymes critical for microbial survival, thereby inhibiting their growth.

Case Studies

  • Bacterial Inhibition : In vitro tests showed that N1-(4-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide inhibited the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria at low micromolar concentrations .
  • Fungal Activity : The compound was also tested against Candida species, showing significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

The precise mechanisms underlying the biological activities of N1-(4-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide are still under investigation. However, it is believed that:

  • The oxalamide structure facilitates interactions with biological targets, influencing enzymatic pathways.
  • The morpholinoethyl group may enhance solubility and bioavailability, contributing to its efficacy.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
N1-(4-methoxybenzyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamideHighModerateMorpholinoethyl substitution
N1-(3-acetamidophenyl)-N2-(4-methoxyphenethyl)oxalamideModerateHighAcetamidophenyl group
N1-(3-methoxybenzyl)-N2-(4-methyl-2-nitrophenyl)oxalamideLowModerateNitro group influences reactivity

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, and functional properties:

Compound ID & Source N1 Substituent N2 Substituent Yield (%) Molecular Weight (g/mol) Key Biological Activity Notable Findings
Target Compound 4-Methoxybenzyl 2-(3-Methoxyphenyl)-2-morpholinoethyl N/A Calculated: ~463.5 Hypothetical Structural uniqueness
Compound 13 (1-Acetylpiperidin-2-yl)(thiazolyl)methyl 4-Chlorophenyl 36 478.14 HIV entry inhibition Moderate purity (90% HPLC)
Compound 80 4-Chlorophenyl 4-Methoxybenzyl 68 317.0 SCD inhibition (CYP4F11-activated) High NMR/MS consistency
S336 (FEMA 4233) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl N/A 373.4 Umami flavor enhancement NOEL = 100 mg/kg/day
Compound 19 2-Bromophenyl 4-Methoxyphenethyl 30 376.9 SCD inhibition Low yield, halogenated aryl

Structural and Functional Insights :

Substituent Effects on Bioactivity: Aromatic Substitutions: The 4-methoxybenzyl group (target compound) contrasts with 2,4-dimethoxybenzyl (S336), which exhibits strong umami receptor (hTAS1R1/hTAS1R3) activation . Methoxy positioning influences steric and electronic interactions, critical for receptor binding. Heterocyclic Moieties: The morpholinoethyl group in the target compound may improve solubility compared to pyridin-2-yl (S336) or thiazolyl (Compound 13) groups. Morpholine’s electron-rich oxygen could also reduce metabolic degradation .

Compound 19’s 30% yield with bromophenyl substitution) .

Toxicological Profiles: S336 and analogs exhibit low toxicity (NOEL = 100 mg/kg/day) due to rapid Phase II metabolism of oxalamides, suggesting the target compound may share similar safety margins . However, morpholino groups could introduce CYP450 inhibition risks, as seen in S5456 (51% CYP3A4 inhibition at 10 µM) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.